N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine;hydrochloride N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13657826
InChI: InChI=1S/C20H18Cl2N2O2S.ClH/c1-14-10-18(22)7-4-16(14)12-23(11-15-2-5-17(21)6-3-15)13-19-8-9-20(27-19)24(25)26;/h2-10H,11-13H2,1H3;1H
SMILES: CC1=C(C=CC(=C1)Cl)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-].Cl
Molecular Formula: C20H19Cl3N2O2S
Molecular Weight: 457.8 g/mol

N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine;hydrochloride

CAS No.:

Cat. No.: VC13657826

Molecular Formula: C20H19Cl3N2O2S

Molecular Weight: 457.8 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine;hydrochloride -

Specification

Molecular Formula C20H19Cl3N2O2S
Molecular Weight 457.8 g/mol
IUPAC Name N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine;hydrochloride
Standard InChI InChI=1S/C20H18Cl2N2O2S.ClH/c1-14-10-18(22)7-4-16(14)12-23(11-15-2-5-17(21)6-3-15)13-19-8-9-20(27-19)24(25)26;/h2-10H,11-13H2,1H3;1H
Standard InChI Key HRNMOPTYOFRUFF-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Cl)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-].Cl
Canonical SMILES CC1=C(C=CC(=C1)Cl)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-].Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central methanamine backbone substituted with three distinct aromatic groups:

  • A 4-chloro-2-methylphenyl moiety attached via a methylene bridge.

  • A 4-chlorophenyl group directly bonded to the amine.

  • A 5-nitrothiophen-2-yl methyl group, contributing electron-withdrawing characteristics .

The hydrochloride salt form enhances solubility in polar solvents, a critical factor for in vitro testing . Key structural identifiers include:

PropertyValueSource
IUPAC NameN-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine;hydrochloride
Standard InChIInChI=1S/C<sub>20</sub>H<sub>18</sub>Cl<sub>2</sub>N<sub>2</sub>O<sub>2</sub>S.ClH/c1-14-10-18(22)7-4-16(14)12-23(11-15-2-5-17(21)6-3-15)13-19-8-9-20(27-19)24(25)26;/h2-10H,11-13H2,1H3;1H
SMILESCC1=C(C=CC(=C1)Cl)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)N+[O-].Cl

Spectroscopic Characteristics

While explicit spectral data (e.g., NMR, IR) for this compound are unavailable in public databases, analogous chlorinated amines exhibit distinct signals:

  • ¹H NMR: Aromatic protons resonate between δ 6.8–7.4 ppm, while methylene groups (CH<sub>2</sub>N) appear near δ 3.5–4.0 ppm.

  • IR: Stretching vibrations for NO<sub>2</sub> (∼1520 cm<sup>−1</sup>) and C-Cl (∼750 cm<sup>−1</sup>) are expected .

Synthesis and Optimization

Reaction Pathway

The synthesis begins with 4-chloro-2-methylbenzaldehyde and 4-chlorobenzylamine as primary precursors:

  • Condensation: The aldehyde reacts with the amine to form an imine intermediate.

  • Reduction: Sodium borohydride (NaBH<sub>4</sub>) reduces the imine to a secondary amine.

  • Alkylation: The secondary amine undergoes alkylation with 5-nitrothiophene-2-methanol in the presence of a dehydrating agent (e.g., DCC).

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Analytical and Characterization Methods

Chromatographic Techniques

MethodConditionsApplication
HPLCC18 column, 60:40 acetonitrile/water, 1 mL/minPurity assessment, quantification
GC-MSDB-5MS column, electron ionizationStructural confirmation

Thermal Analysis

  • Melting Point: Predicted to range between 180–185°C based on analogous hydrochlorides .

  • Thermogravimetric Analysis (TGA): Decomposition onset near 200°C, consistent with nitro group instability .

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